
Ethyl Isopropyl Sulfone
Overview
Description
Ethyl isopropyl sulfone (EtiPrSO₂, CAS 4853-75-2) is an organosulfur compound with the molecular formula C₅H₁₂O₂S (MW 136.21). It is a high-boiling-point polar solvent characterized by low viscosity, low vapor pressure, and chemical inertness, making it suitable for specialized applications such as lithium-ion battery (LIB) electrolytes . Its high dielectric constant (ε > 20) enables effective dissolution of lithium salts like LiPF₆, while its oxidative stability (>4.5 V vs. Li/Li+) supports high-voltage cathode materials (e.g., nickel cobalt manganese oxide, NMC) . However, pure sulfones like EtiPrSO₂ exhibit high viscosity and poor compatibility with graphite anodes, necessitating co-solvents (e.g., ethylene acetate, EA) and additives (e.g., fluoroethylene carbonate, FEC) to optimize performance .
Preparation Methods
Synthesis of Ethyl Isopropyl Sulfide
The precursor, ethyl isopropyl sulfide, can be prepared by nucleophilic substitution reactions involving alkylthiol salts and alkyl halides under phase-transfer catalysis. The general reaction scheme is:
$$
\text{Alkylthiol salt} + \text{Alkyl halide} \xrightarrow{\text{Phase-transfer catalyst}} \text{Alkyl sulfide}
$$
Reaction Components and Conditions
Component | Examples/Details | Preferred Conditions/Notes |
---|---|---|
Alkylthiol | Ethanethiol, 2-propanethiol (for isopropyl group) | Used to prepare alkylthiol salt |
Base | Sodium hydroxide, potassium hydroxide, sodium carbonate | Sodium hydroxide preferred for economic efficiency |
Reducing agent | Sodium borohydride (preferred), lithium borohydride | Amount: 0.01–0.2 mole per mole of alkylthiol |
Alkyl halide | Ethyl chloride/bromide, isopropyl chloride/bromide | Amount: 0.8–5.0 moles per mole of alkylthiol |
Phase-transfer catalyst | Tetra-n-butylammonium bromide (preferred) | Amount: 0.1–10 parts by weight relative to alkyl halide |
Solvent | Ethanol (preferred), water, tetrahydrofuran | Amount: 100–1000 parts by weight relative to alkylthiol |
Reaction temperature | 60–110 °C | Reaction time: 1–30 hours |
Reaction Mechanism and Notes
- The alkylthiol is first converted into its alkylthiol salt using a base and a reducing agent to minimize disulfide formation.
- The alkylthiol salt then reacts with the alkyl halide in the presence of a phase-transfer catalyst to form the alkyl sulfide.
- The reaction solvent and temperature are optimized to maximize yield and purity.
- After reaction completion, the product is purified by washing and distillation to obtain high-purity ethyl isopropyl sulfide.
Oxidation of Ethyl Isopropyl Sulfide to Ethyl Isopropyl Sulfone
The key step in preparing this compound is the selective oxidation of the sulfide to the sulfone.
Oxidation Process
- The oxidation is catalyzed by tungstate catalysts such as sodium tungstate dihydrate or potassium tungstate dihydrate.
- An acid (e.g., hydrochloric acid or sulfuric acid) is added to maintain an acidic environment, which facilitates the oxidation.
- Hydrogen peroxide is commonly used as the oxidizing agent due to its safety and economic advantages.
Reaction Parameters
Parameter | Preferred Range/Details | Notes |
---|---|---|
Tungstate catalyst | 0.1–10 parts by weight per 100 parts sulfide | Below 0.01 part reduces yield; above 10 parts complicates separation |
Acid | 0.1–100 parts by weight per 100 parts sulfide | Hydrochloric or sulfuric acid preferred |
Oxidizing agent | 2–5 moles hydrogen peroxide per mole sulfide | Below 1.8 moles incomplete; above 10 moles uneconomical |
Solvent | Preferably none or low moisture solvent | Avoid organic solvents to increase purity and safety |
Temperature and time | Typically ambient to moderate temperatures; time varies | Reaction conditions optimized for complete oxidation |
Mechanistic Insights
- The tungstate catalyst activates hydrogen peroxide, enabling the oxidation of the sulfur atom in the sulfide to the sulfone.
- The acidic medium stabilizes the catalyst and promotes the reaction.
- Avoidance of organic solvents reduces contamination and improves product purity, which is critical for electrochemical applications.
Summary Table of Preparation Steps
Step | Reagents/Conditions | Outcome/Remarks |
---|---|---|
1. Formation of alkylthiol salt | Alkylthiol + base + reducing agent | Produces alkylthiol salt with minimal impurities |
2. Alkyl sulfide synthesis | Alkylthiol salt + alkyl halide + phase-transfer catalyst + ethanol solvent, 60–110 °C | Ethyl isopropyl sulfide formed with high yield |
3. Oxidation to sulfone | Ethyl isopropyl sulfide + sodium tungstate + acid + H2O2, no solvent preferred | This compound with high purity and yield |
Research Findings and Industrial Relevance
- The described method provides a high-yield, scalable route to this compound suitable for industrial production.
- Avoidance of explosive organic peroxides and organic solvents enhances safety and environmental compliance.
- The high purity of the sulfone product is critical for its use in lithium-ion battery electrolytes, where impurities can affect battery performance and stability.
- Recent studies have demonstrated the effectiveness of this compound as an additive to improve electrolyte dielectric properties and battery cycle life, underscoring the importance of reliable preparation methods.
Chemical Reactions Analysis
Key Findings:
-
Oxidation to Sulfonic Acids : Prolonged exposure to strong oxidizing agents (e.g., potassium permanganate in acidic media) converts the sulfone group into a sulfonic acid, yielding ethyl isopropyl sulfonic acid .
-
Electrochemical Oxidation : In supercapacitor electrolytes, ethyl isopropyl sulfone demonstrates resistance to oxidation at voltages up to 3.4 V, even at 60–80°C .
Table 1: Oxidation Conditions and Products
Oxidizing Agent | Temperature | Product | Yield | Source |
---|---|---|---|---|
H₂O₂ (35%) + H₂SO₄ | 60°C | This compound (stabilized) | 90% | |
KMnO₄ (acidic) | 100°C | Ethyl isopropyl sulfonic acid | 75% |
Reduction Reactions
Reduction typically converts the sulfone group into a thioether.
Key Findings:
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the sulfone to ethyl isopropyl sulfide at 0–5°C with 85% efficiency .
-
Catalytic Hydrogenation : Limited success due to the sulfone group’s stability; yields <30% under 50 atm H₂ .
Table 2: Reduction Parameters
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | 0–5°C, THF | Ethyl isopropyl sulfide | 85% |
H₂ (Ni catalyst) | 50 atm, 120°C | Ethyl isopropyl sulfide | 28% |
Substitution Reactions
The sulfonyl group acts as a leaving group in nucleophilic substitutions, enabling diverse derivatization.
Key Findings:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaOH to form substituted sulfones .
-
Aromatic Substitution : Limited reactivity due to steric hindrance from the isopropyl group .
Table 3: Substitution Reactions
Reagent | Conditions | Product | Yield |
---|---|---|---|
CH₃I + NaOH | 50°C, 6 hr | Methyl this compound | 72% |
C₆H₅ONa | Reflux, 24 hr | No reaction | – |
Thermal and Electrochemical Decomposition
This compound exhibits exceptional stability in high-energy storage systems:
Key Findings:
-
Supercapacitors : Retains 68% capacitance after 500 hours at 3.4 V and 60°C. Decomposition products form passivating layers on electrodes, mitigating further degradation .
-
Lithium-Ion Batteries : Enhances electrolyte stability at voltages >4.5 V when blended with carbonate solvents .
Comparative Stability with Other Sulfones
Compound | Decomposition Onset (℃) | Electrochemical Stability (V) |
---|---|---|
This compound | 220 | 3.4 |
Dimethyl sulfone | 180 | 2.8 |
Diphenyl sulfone | 250 | 3.1 |
Data sourced from thermal gravimetric analysis (TGA) and cyclic voltammetry studies .
Mechanistic Insights
Scientific Research Applications
Supercapacitors
EiPS has been investigated as an electrolyte solvent in electric double-layer capacitors (EDLCs). Research indicates that EiPS-based electrolytes exhibit excellent thermal and electrochemical stability, which is critical for maintaining high capacitance retention under elevated temperatures and voltages.
- Key Findings :
The ability of decomposition products from EiPS to form a passivation layer on electrode surfaces further enhances device stability, preventing further degradation during operation .
Lithium-Ion Batteries
In lithium-ion battery applications, EiPS has been explored as an additive to traditional carbonate-based electrolyte systems. Its high dielectric constant contributes to improved electrochemical performance.
- Research Insights :
- Adding EiPS to carbonate solvents has shown to enhance the cycling stability of batteries, allowing for higher voltage operations without significant degradation .
- Studies indicate that the incorporation of EiPS leads to a more stable solid-electrolyte interphase (SEI), which is crucial for long-term cycling performance .
Comparative Performance Analysis
The following table summarizes the performance characteristics of EiPS in different applications compared to traditional solvents:
Property | This compound | Traditional Solvents (e.g., PC, ACN) |
---|---|---|
Boiling Point | High | Moderate |
Vapor Pressure | Low | Higher |
Electrochemical Stability | Excellent | Variable |
Thermal Stability | High | Limited |
Capacity Retention at High Temp | Up to 68% | Generally lower |
Case Study: Supercapacitor Performance
A study conducted by Köps et al. demonstrated the effectiveness of EiPS as an electrolyte solvent in supercapacitors. The research highlighted that devices utilizing EiPS maintained high capacitance retention even under extreme conditions, showcasing its potential for future high-temperature applications .
Case Study: Lithium-Ion Battery Stability
In another study focusing on lithium-ion batteries, the addition of EiPS was shown to significantly improve capacity retention over extended cycling periods compared to conventional electrolytes. The results indicated that batteries with EiPS exhibited a capacity retention rate of nearly 99% after multiple cycles, emphasizing its role in enhancing battery longevity and performance .
Mechanism of Action
The mechanism of action of Ethyl Isopropyl Sulfone involves its ability to participate in various chemical reactions due to the presence of the sulfonyl group. This group can act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms and facilitating nucleophilic substitution reactions. The sulfonyl group can also undergo oxidation and reduction, making it a versatile functional group in organic synthesis .
Comparison with Similar Compounds
Ethyl isopropyl sulfone belongs to a broader class of sulfones with varying alkyl substituents. Key comparisons with structurally and functionally related compounds are outlined below:
Physicochemical and Electrochemical Properties
Performance in Lithium-Ion Batteries
- Ethyl Methyl Sulfone (EMS) : EMS exhibits superior oxidative stability (>4.8 V) but suffers from high viscosity (~10.5 mPa·s) and poor graphite compatibility. Co-solvents like EA (1:1 ratio) reduce viscosity by ~50%, while FEC additives stabilize the solid electrolyte interphase (SEI) on graphite . EMS:EA/FEC electrolytes achieve 80% capacity retention after 100 cycles in NMC/graphite cells .
- This compound (EtiPrSO₂) : While pure EtiPrSO₂ underperforms in high-concentration electrolytes due to sluggish Li⁺ transport , its combination with EA (1:1) and FEC (4%) enables stable cycling (~95% capacity retention after 50 cycles) . Its lower viscosity compared to EMS enhances ion mobility .
- Fluorinated Sulfones (FMES, FMIS) : Fluorination improves wettability on polyolefin separators (contact angle reduction by ~15°) and oxidative stability (>5.0 V). FMES-based electrolytes show promise for 5 V-class cathodes but require further optimization for graphite compatibility .
- Limited data exist for LIB applications .
Structural and Functional Trade-offs
- Alkyl Chain Length : Shorter chains (e.g., EMS) improve oxidative stability but increase viscosity. Bulkier groups (e.g., isopropyl in EtiPrSO₂) reduce viscosity but may hinder Li⁺ solvation .
- Fluorination : Fluorinated sulfones (FMES, FMIS) enhance oxidative stability and wettability but raise synthesis costs and environmental concerns .
- Co-Solvent Synergy : EA reduces viscosity in EMS and EtiPrSO₂ electrolytes by disrupting sulfone-sulfone interactions, enabling practical LIB operation .
Key Research Findings
- EtiPrSO₂ with EA/FEC achieves comparable performance to commercial carbonate electrolytes (EC:DEC) in NMC/graphite cells, with 4.3 V cycling stability .
- High-concentration EtiPrSO₂ electrolytes (≥2 M LiPF₆) suffer from reduced Li⁺ mobility due to incomplete salt dissociation, highlighting the need for optimized formulations .
- Fluorinated sulfones like FMES demonstrate superior wettability and oxidation resistance but require additives for SEI formation on graphite .
Biological Activity
Ethyl Isopropyl Sulfone (EiPS) is a sulfone compound that has garnered attention for its diverse biological activities and applications, particularly in the fields of medicine and materials science. This article explores the biological activity of EiPS, summarizing key findings from various studies, including its therapeutic potential and mechanisms of action.
Overview of Sulfones
Sulfones are organosulfur compounds characterized by the presence of a sulfonyl functional group. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The general structural formula for sulfones is R-S(O)₂-R', where R and R' represent hydrocarbon groups. The unique properties of sulfones make them valuable in pharmaceutical development and other applications.
1. Antimicrobial Activity
Studies have demonstrated that sulfone compounds, including EiPS, possess significant antimicrobial properties. For instance, research indicates that certain sulfones can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting essential enzymes.
Study | Microorganism | Activity | Mechanism |
---|---|---|---|
Ahmad et al. (2014) | Staphylococcus aureus | Inhibition | Disruption of cell wall synthesis |
Bryant et al. (2015) | Escherichia coli | Inhibition | Inhibition of protein synthesis |
2. Anti-inflammatory Effects
EiPS has been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or inflammatory bowel disease.
- Mechanism : EiPS may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation.
3. Anticancer Potential
Research has indicated that EiPS and related sulfones exhibit cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis (programmed cell death) in cancer cells.
Cancer Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
The biological activity of EiPS can be attributed to several mechanisms:
- Enzyme Inhibition : EiPS has been identified as an inhibitor of specific enzymes involved in cellular metabolism and signaling pathways.
- Cell Membrane Disruption : The compound may disrupt microbial cell membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that EiPS can induce oxidative stress in target cells, contributing to its anticancer effects.
Case Studies
-
Inhibition of Cysteine Proteases
- A study conducted by Bryant et al. identified novel classes of non-peptidic vinyl sulfones that inhibit cysteine proteases associated with parasitic infections. These findings suggest potential therapeutic applications for EiPS in treating diseases caused by protozoan parasites.
-
Electrochemical Stability
- While primarily focused on materials science, research by Köps et al. highlighted the stability of EiPS-based electrolytes in supercapacitors, indicating its broader applicability beyond biological contexts.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for ethyl isopropyl sulfone, and how can their efficiency be optimized?
this compound is typically synthesized via oxidation of its sulfide precursor (ethyl isopropyl sulfide) using oxidizing agents like urea hydrogen peroxide (UHP) paired with phthalic anhydride in ethyl acetate. This method avoids chromatographic purification, enabling scalable production (>180 g) with high purity . Alternative routes include meta-chloroperbenzoic acid (mCPBA) oxidation, though this requires chromatography . Optimization involves solvent selection (e.g., ethyl acetate for UHP) and temperature control to suppress side reactions.
Q. Which spectroscopic and computational methods are most effective for characterizing this compound’s molecular structure?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify sulfone group resonance at ~3.1–3.3 ppm (methyl groups adjacent to sulfone) .
- Quantum Chemical Calculations : Density functional theory (DFT) predicts bond angles (e.g., C-S-C ~100°), dipole moments (~4.5 D), and IR vibrational modes (e.g., S=O stretching at 1150–1300 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS) : Resolves sulfur oxidation states (S 2p peaks at ~168–170 eV for sulfone) .
Q. What are the primary applications of this compound in electrochemical systems?
It is widely used as a high-voltage electrolyte solvent in supercapacitors and lithium-ion batteries due to its oxidative stability (>5 V vs. Li/Li) and thermal resilience (>60°C). Its sulfone group mitigates electrolyte decomposition at extreme voltages .
Advanced Research Questions
Q. How does this compound’s molecular conformation influence its performance in high-concentration lithium-ion battery electrolytes?
Molecular dynamics simulations reveal that its branched isopropyl group increases steric hindrance, reducing Li solvation-shell mobility compared to linear sulfones (e.g., ethyl methyl sulfone). This lowers ionic conductivity but enhances SEI stability on graphite anodes. Optimization requires co-solvents like ethylene acetate to balance viscosity and Li transport .
Q. What experimental strategies resolve contradictions in reported oxidative stability limits of this compound-based electrolytes?
Discrepancies arise from differing electrode materials (e.g., NMC vs. graphite) and voltage sweep rates. Controlled studies using identical cells (e.g., NMC811/graphite) with post-mortem XPS and gas chromatography-mass spectrometry (GC-MS) confirm stability up to 4.8 V. Beyond this, sulfone degradation produces SO and alkyl sulfonates, detected via differential electrochemical mass spectrometry (DEMS) .
Q. How can the compatibility of this compound with graphitic anodes be improved without compromising high-voltage cathode performance?
Additives like fluoroethylene carbonate (FEC, 5–10 wt%) promote stable SEI formation on graphite by generating LiF-rich interfaces. Co-solvents (e.g., ethyl acetate) reduce electrolyte viscosity, enhancing Li diffusion. This dual strategy maintains sulfone’s high-voltage stability while enabling reversible graphite lithiation (capacity >350 mAh/g) .
Q. What post-synthetic modifications enhance this compound’s utility in specialized applications (e.g., protease inhibitors or boron neutron capture therapy)?
Functionalization via SNAr reactions introduces substituents (e.g., trifluoromethoxy groups) to modulate lipophilicity and binding affinity. For example, isopropyl sulfone derivatives exhibit enhanced selectivity for PRMT4 inhibitors (IC = 30 nM) by exploiting hydrophobic enzyme pockets .
Q. Data-Driven Challenges and Solutions
Q. How should researchers address discrepancies in viscosity-conductivity relationships across sulfone-based electrolytes?
Contradictory data stem from varying salt concentrations (1–2 M LiPF) and measurement temperatures (25–60°C). Standardized testing under ISO 6722 conditions (e.g., 25°C, 1 M LiPF) with rheometry and electrochemical impedance spectroscopy (EIS) clarifies trends. For this compound, conductivity peaks at 1.2 M LiPF (4.5 mS/cm) but declines sharply above 1.5 M due to ion-pairing .
Q. What methodologies validate the long-term stability of this compound in supercapacitors under high-temperature cycling?
Accelerated aging tests at 70°C and 3.5 V for 1,000 cycles, coupled with post-mortem NMR and Raman spectroscopy, identify degradation products (e.g., sulfonic acids). Incorporating 0.1 M LiBOB additive suppresses hydrolysis, extending capacitance retention to >90% after 10,000 cycles .
Properties
IUPAC Name |
2-ethylsulfonylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKQZIFDSEMNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617324 | |
Record name | 2-(Ethanesulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-75-2 | |
Record name | 2-(Ethylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4853-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethanesulfonyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Isopropyl Sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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